An In-depth Technical Guide to (Z)-5-Heptenoic Acid and (E)-5-Heptenoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to (Z)-5-Heptenoic Acid and (E)-5-Heptenoic Acid for Researchers and Drug Development Professionals
Introduction: 5-Heptenoic acid (C7H12O2, molar mass: 128.17 g/mol ) is an unsaturated fatty acid that exists as two geometric isomers: (Z)-5-Heptenoic acid and (E)-5-Heptenoic acid. The spatial arrangement of the double bond between the fifth and sixth carbon atoms dictates their distinct three-dimensional structures, which in turn can lead to different physicochemical properties and biological activities. This technical guide provides a comprehensive overview of these two isomers, addressing their chemical properties, synthesis, and potential biological relevance. Due to a notable scarcity of direct experimental data for (Z)-5-Heptenoic acid in publicly accessible literature, some properties and synthetic routes are presented based on established principles of organic chemistry and data from structurally related compounds.
Chemical and Physical Properties
A direct comparison of the physicochemical properties of (Z)-5-Heptenoic acid and (E)-5-Heptenoic acid is challenging due to limited data for the (Z)-isomer. However, based on general trends for geometric isomers, we can infer certain characteristics. Typically, the cis (Z) isomer exhibits a lower melting point and a higher boiling point than the trans (E) isomer due to differences in molecular packing and polarity. The boiling point for (E)-5-Heptenoic acid has been reported as 102 - 107 °C at 15 mmHg[1].
Table 1: Comparison of Physicochemical Properties
| Property | (Z)-5-Heptenoic Acid | (E)-5-Heptenoic Acid |
| Molecular Formula | C7H12O2 | C7H12O2 |
| Molar Mass | 128.17 g/mol | 128.171 g/mol [1] |
| CAS Number | Not available | 18776-90-4[1] |
| Boiling Point | Inferred to be slightly higher than the (E)-isomer | 102 - 107 °C (at 15 mmHg)[1] |
| Melting Point | Inferred to be lower than the (E)-isomer | Not available |
| Density | Not available | Not available |
| Refractive Index | Not available | Not available |
Spectroscopic Data:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for distinguishing the isomers. The coupling constants of the vinylic protons in the 1H NMR spectrum would be a key differentiator, with cis protons typically showing a smaller coupling constant (around 10-12 Hz) compared to trans protons (around 15-18 Hz).
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Infrared (IR) Spectroscopy: The C=C stretching vibration would appear in the region of 1640-1680 cm-1. The C-H out-of-plane bending vibrations are also diagnostic, with cis isomers showing a band around 675-730 cm-1 and trans isomers showing a band around 960-975 cm-1.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of a heptenoic acid.
Stereoselective Synthesis
The synthesis of geometrically pure (Z)- and (E)-alkenes is a well-established area of organic chemistry. Specific, detailed protocols for the 5-heptenoic acid isomers are not published, but general methodologies can be readily adapted.
Synthesis of (Z)-5-Heptenoic Acid
A common and effective method for the stereoselective synthesis of Z-alkenes is the Wittig reaction using non-stabilized ylides.[2][3][4][5]
Experimental Protocol (Hypothetical):
-
Preparation of the Phosphonium Ylide: A triphenylphosphonium ylide would be prepared by reacting an appropriate alkyl halide with triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium. For the synthesis of (Z)-5-Heptenoic acid, the alkyl halide would need to introduce the ethyl group of the double bond.
-
Wittig Reaction: The resulting ylide would then be reacted with a 5-oxopentanoic acid derivative (e.g., an ester to protect the carboxylic acid). The non-stabilized nature of the ylide would favor the formation of the Z-isomer.
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Hydrolysis: Subsequent hydrolysis of the ester group would yield (Z)-5-Heptenoic acid.
Another potential route involves the partial reduction of an alkyne using Lindlar's catalyst.[6]
Synthesis of (E)-5-Heptenoic Acid
The synthesis of E-alkenes can be achieved through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction or the Julia olefination . The HWE reaction, which utilizes phosphonate (B1237965) carbanions, generally favors the formation of the E-isomer.[5]
Experimental Protocol (Hypothetical):
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Preparation of the Phosphonate Ester: A phosphonate ester would be prepared from an appropriate alkyl halide.
-
Horner-Wadsworth-Emmons Reaction: The phosphonate ester would be deprotonated with a base to form a phosphonate carbanion, which would then react with a 5-oxopentanoic acid derivative. This reaction typically yields the E-alkene with high stereoselectivity.
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Hydrolysis: Subsequent hydrolysis of the ester would yield (E)-5-Heptenoic acid.
Alternatively, dissolving metal reduction (e.g., sodium in liquid ammonia) of a corresponding alkyne would also yield the E-alkene.[6]
Biological Activities and Signaling Pathways (Inferred)
Direct experimental evidence for the biological activities of (Z)- and (E)-5-Heptenoic acid is lacking. However, based on the known roles of other short-chain fatty acids (SCFAs) and the influence of fatty acid unsaturation, we can infer potential biological functions. SCFAs are known to be important signaling molecules that can influence various physiological processes, including inflammation, metabolism, and gut health.[7][8][9][10][11]
Potential Mechanisms of Action:
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Modulation of Membrane Properties: The presence of a double bond in 5-heptenoic acid will influence its incorporation into cell membranes, thereby affecting membrane fluidity.[12][13][14][15] Unsaturated fatty acids generally increase membrane fluidity, which can modulate the function of membrane-bound proteins such as receptors and enzymes.[16] It is plausible that the Z-isomer, with its kinked structure, would have a more pronounced effect on increasing membrane fluidity compared to the more linear E-isomer.
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Interaction with G-Protein Coupled Receptors (GPCRs): SCFAs are known to activate specific GPCRs, such as FFAR2 (GPR43) and FFAR3 (GPR41).[7][8] These receptors are involved in a variety of signaling cascades that regulate inflammatory responses and metabolic processes. It is conceivable that the 5-heptenoic acid isomers could act as agonists or antagonists at these or other related receptors.
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Metabolic Effects: SCFAs can be metabolized by cells and influence energy homeostasis. They have been shown to affect glucose and lipid metabolism.[10][11] The different geometries of the (Z) and (E) isomers could lead to differential recognition by metabolic enzymes, resulting in distinct metabolic fates and downstream effects.
Table 2: Potential Biological Activities (Inferred)
| Biological Process | Potential Effect of (Z)-5-Heptenoic Acid | Potential Effect of (E)-5-Heptenoic Acid |
| Membrane Fluidity | Likely to increase membrane fluidity to a greater extent. | Likely to have a lesser effect on increasing membrane fluidity compared to the (Z)-isomer. |
| Inflammation | May modulate inflammatory responses via GPCR signaling. | May modulate inflammatory responses via GPCR signaling, potentially with different potency or efficacy. |
| Metabolism | Could influence glucose and lipid metabolism. | Could influence glucose and lipid metabolism, potentially through different pathways or with different efficiencies. |
Experimental Protocols for Analysis
For researchers investigating the biological effects of these isomers, standardized protocols for fatty acid analysis are essential.
Experimental Protocol: Analysis of Cellular Fatty Acid Composition
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Lipid Extraction: Cellular lipids can be extracted using the Folch method, which employs a chloroform:methanol solvent system.[17]
-
Transesterification: The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The resulting FAMEs are analyzed by GC-MS to separate and identify the different fatty acids based on their retention times and mass spectra.[19][20] This technique can effectively separate the (Z) and (E) isomers of 5-heptenoic acid.
Conclusion and Future Directions
While (E)-5-Heptenoic acid is a known chemical entity with some available data, its geometric isomer, (Z)-5-Heptenoic acid, remains largely uncharacterized in the scientific literature. This guide has provided a framework for understanding the potential properties and synthesis of both isomers based on established chemical principles. The inferred biological activities highlight the need for further research to elucidate the specific roles of these molecules in cellular processes. Future studies should focus on the stereoselective synthesis and subsequent biological evaluation of both (Z)- and (E)-5-Heptenoic acid to determine their effects on cell signaling, metabolism, and inflammation. Such research will be crucial for understanding their potential as research tools or as starting points for drug development.
References
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- 10. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
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- 12. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipotype.com [lipotype.com]
- 15. Effect of changes in the composition of cellular fatty acids on membrane fluidity of Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
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